

A Comparative Guide to HPLC Methods for the Quantification of Esomeprazole Strontium

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Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

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For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of esomeprazole, which can be readily applied to its strontium salt form. The information presented herein is supported by a review of published experimental data to facilitate the selection of an optimal analytical method.

Introduction to Esomeprazole and HPLC Analysis

Esomeprazole is the S-isomer of omeprazole, a proton pump inhibitor that effectively reduces gastric acid secretion.^[1] It is widely used in the treatment of acid-related disorders. Due to its therapeutic importance, numerous analytical methods have been developed for its quantification in bulk and pharmaceutical dosage forms. Among these, reverse-phase HPLC (RP-HPLC) stands out as the most robust and widely used technique due to its high resolution, sensitivity, and specificity.

This guide will delve into the experimental protocols and performance characteristics of several validated RP-HPLC methods, providing a clear comparison to aid in method selection and implementation for the analysis of **esomeprazole strontium**.

Experimental Protocols

Detailed methodologies for three distinct, validated RP-HPLC methods are presented below.

These methods, while all suitable for esomeprazole quantification, utilize different chromatographic conditions, offering a range of options for analysts.

Method 1

- Column: Finepak SIL C18T-5 (250 × 4.6 mm, 5.0 μ m)[2]
- Mobile Phase: 0.025M Potassium dihydrogen phosphate buffer: Acetonitrile (20:80 v/v)[2]
- Flow Rate: 1.0 mL/min[2]
- Detection Wavelength: 302 nm[2]
- Injection Volume: 20 μ L
- Run Time: 10 min[2]

Method 2

- Column: C18 analytical column (250 mm × 4.6 mm i.d., 5.0 μ m)[3]
- Mobile Phase: Acetonitrile: Phosphate buffer (pH 7.4 ± 0.05) (50:50 v/v)[3]
- Flow Rate: 1.0 mL/min[3]
- Detection Wavelength: 302 nm[3]
- Injection Volume: 20 μ L[3]
- Run Time: Approximately 7.0 min[3]

Method 3

- Column: C18 column[4]
- Mobile Phase: Acetonitrile: Phosphate buffer (pH 7.0) (60:40 v/v)[4]
- Flow Rate: 1.0 mL/min[4]

- Detection Wavelength: 205 nm[4]
- Injection Volume: Not specified
- Internal Standard: Lansoprazole[4]

Data Presentation: Comparison of Method Performance

The following tables summarize the key validation parameters for the described HPLC methods, allowing for a direct comparison of their performance.

Table 1: Linearity and Sensitivity

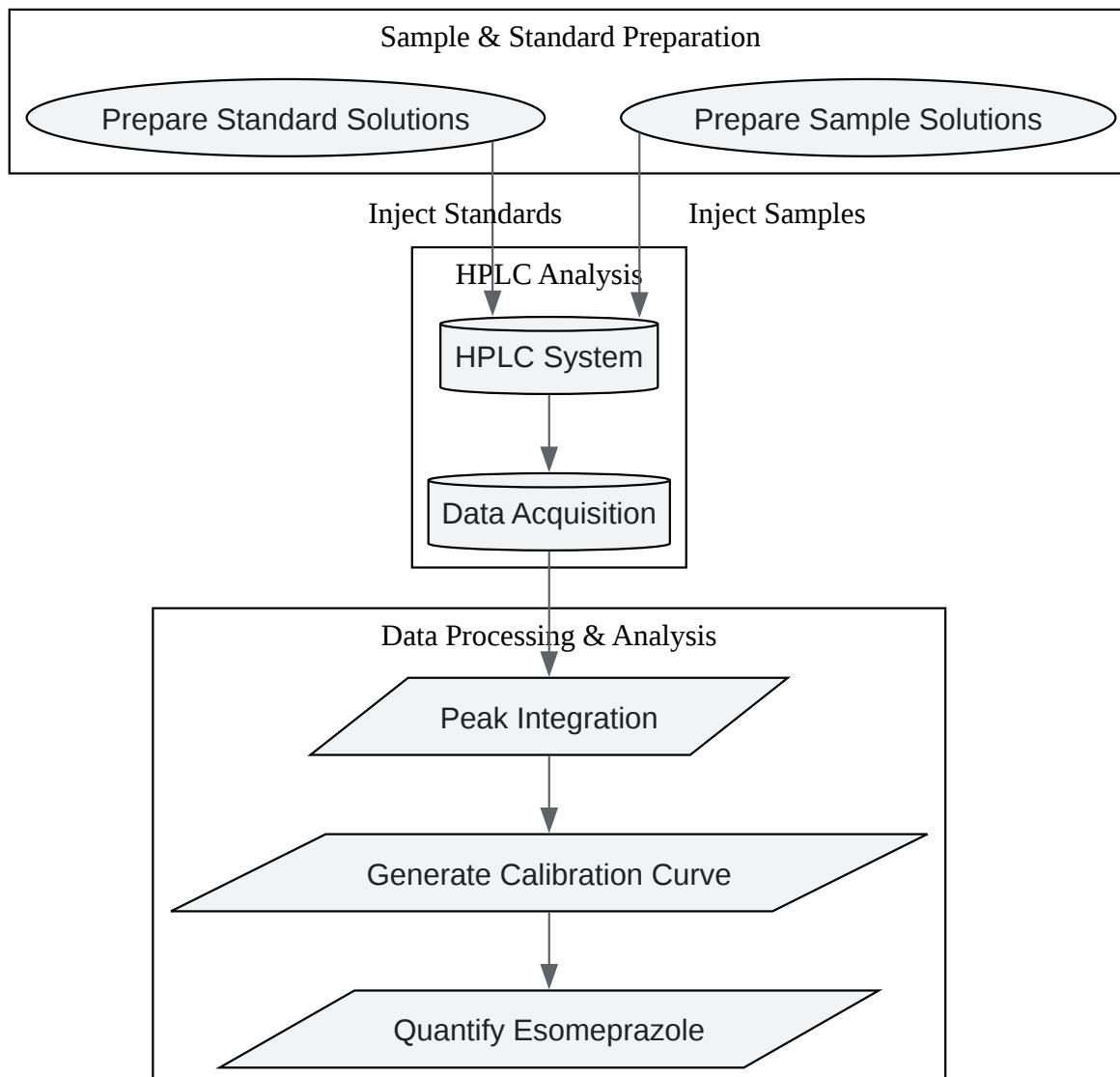
Parameter	Method 1	Method 2	Method 3
Linearity Range ($\mu\text{g/mL}$)	20 - 60[2]	25 - 150[3]	0.1 - 1.0[4]
Correlation Coefficient (R^2)	0.995[2]	0.9991[3]	0.9992[4]
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.0001[2]	0.015[3]	0.01[4]
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	0.0004[2]	0.04[3]	0.1[4]

Table 2: Accuracy and Precision

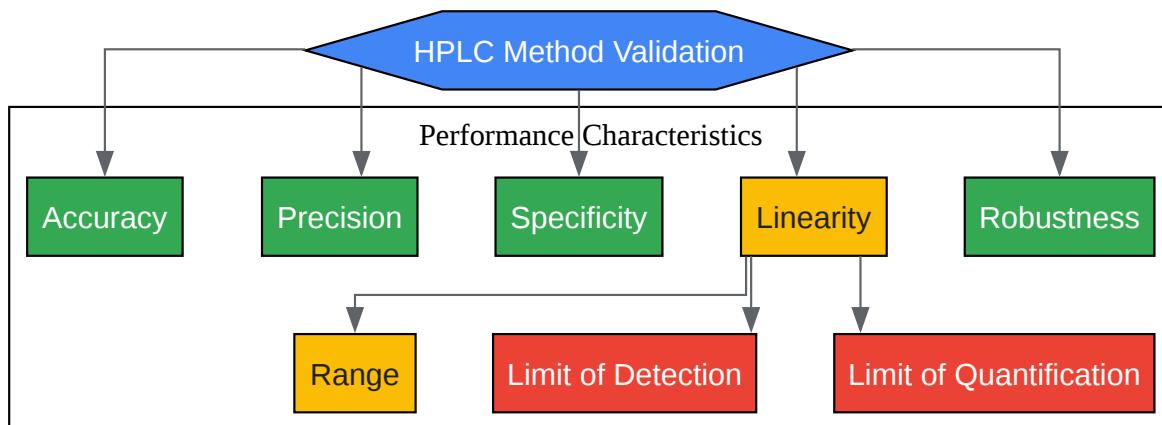
Parameter	Method 1	Method 2	Method 3
Accuracy (%) Recovery)	High recovery confirmed[2]	High recovery confirmed[3]	97.82 - 98.22[4]
Intra-day Precision (% RSD)	< 2%	Not specified	0.66 - 0.86[4]
Inter-day Precision (% RSD)	< 2%	Not specified	0.84 - 1.11[4]

Visualization of Experimental Workflow and Validation Parameters

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate a typical HPLC experimental workflow and the logical relationships between key validation parameters.

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Caption: A typical experimental workflow for HPLC analysis.



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Caption: Logical relationship of HPLC validation parameters.

Conclusion

The presented HPLC methods all demonstrate suitability for the quantification of esomeprazole and can be adapted for **esomeprazole strontium**. The choice of method will depend on the specific requirements of the analysis, such as the desired linearity range and sensitivity. Method 1 offers the highest sensitivity with the lowest LOD and LOQ values.^[2] Method 2 provides a wider linearity range, which may be advantageous for analyzing samples with varying concentrations.^[3] Method 3 includes the use of an internal standard, which can improve the precision and accuracy of the results by compensating for variations in injection volume and system performance.^[4] All methods are reported to be simple, reproducible, and reliable, making them valuable tools for quality control and research in the pharmaceutical industry.^{[2][3][4]}

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